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GaN HEMT Gate Degradation: Technical Support
Center
This technical support center provides researchers and scientists with troubleshooting guides

and frequently asked questions (FAQs) regarding gate degradation mechanisms in Gallium
Nitride (GaN) High Electron Mobility Transistors (HEMTs) under electrical and thermal stress.

Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms responsible for gate degradation in GaN HEMTs?

A1: Gate degradation in GaN HEMTs is a complex process driven by several mechanisms,

often acting in concert. The primary drivers include:

Inverse Piezoelectric Effect: High electric fields, particularly under reverse bias, induce

mechanical stress in the AlGaN barrier layer. This stress can lead to the formation of

crystallographic defects, such as cracks and dislocations, creating leakage paths.[1][2][3]

Hot-Carrier Effects: Electrons accelerated by high electric fields in the channel (so-called

"hot electrons") can gain enough energy to be injected into the barrier layer or generate

defects.[2][4][5][6] This is particularly prevalent in the "semi-on" state.[4][6]

Trapping Effects: Charge carriers (electrons or holes) can become trapped in pre-existing or

newly generated defects within the gate stack (e.g., in the p-GaN layer, AlGaN barrier, or
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dielectric interfaces).[2][7][8] This trapping alters the device's electrostatics, leading to

threshold voltage instability.

Time-Dependent Dielectric Breakdown (TDDB): For MIS-HEMTs, the gate dielectric can

degrade over time under high electric field stress, leading to a sudden and permanent failure

of the gate.[9][10][11][12]

Q2: How does stress polarity (forward vs. reverse bias) affect gate degradation?

A2: The polarity of the gate stress significantly influences the degradation mechanism:

Reverse Bias Stress (Vgs < 0): This condition creates a high electric field at the drain-side

edge of the gate. The dominant degradation mechanism is often the inverse piezoelectric

effect, leading to a sudden, irreversible increase in gate leakage current once a critical

voltage is surpassed.[1][2]

Forward Bias Stress (Vgs > 0): In p-GaN gate HEMTs, forward bias can lead to both electron

and hole trapping.[7][13] At low forward bias, electron trapping may cause a positive

threshold voltage (Vth) shift.[7][13] At higher forward bias, hole trapping can dominate,

causing a negative Vth shift.[7][13][14]

Q3: What is "Threshold Voltage Instability" and what causes it?

A3: Threshold voltage (Vth) instability refers to the shift in the gate voltage required to turn the

transistor on after a period of stress. It is primarily caused by charge trapping in various

locations within the device structure.

A positive Vth shift is generally attributed to electron trapping in the AlGaN barrier, p-GaN

layer, or underlying buffer layers.[4][7][13]

A negative Vth shift is often caused by the trapping of holes, which can be generated by

impact ionization in high-field regions.[7][14][15]

Q4: What is the role of temperature in gate degradation?

A4: Temperature acts as an accelerating factor for many degradation mechanisms. High

temperatures can:
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Promote the generation of defects.[15]

Facilitate the diffusion of metal from the gate contact into the semiconductor.[2]

Increase the probability of carriers overcoming energy barriers, enhancing trapping/de-

trapping phenomena.[13]

Accelerate Time-Dependent Dielectric Breakdown (TDDB) in MIS-HEMTs.[10]

Troubleshooting Guides
This section addresses common issues observed during GaN HEMT stress experiments.
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Observed Issue Potential Cause(s) Troubleshooting / Next Steps

Sudden, large, and irreversible

increase in gate leakage

current (Ig)

Inverse Piezoelectric Effect: A

critical voltage has likely been

exceeded, causing physical

defect formation in the AlGaN

barrier.[1][16]

1. Confirm the critical voltage

by performing a step-stress

experiment. 2. Use physical

failure analysis techniques like

TEM or photon emission

microscopy to identify defects.

[17] 3. Consider device

designs with field plates to

reduce the peak electric field.

[2]

Gradual increase in gate

leakage current (Ig)

Defect-Assisted Tunneling:

Stress may be generating new

defects that assist carrier

tunneling through the Schottky

barrier.[18]

1. Perform temperature-

dependent I-V measurements

to analyze the leakage

mechanism (e.g., Poole-

Frenkel emission).[3] 2.

Conduct constant voltage

stress tests to monitor the

time-evolution of the leakage.

Threshold voltage (Vth) shifts

positive after stress

Electron Trapping: Hot

electrons or electrons injected

from the gate are being

trapped in the gate stack (e.g.,

AlGaN barrier, p-GaN, or

dielectric).[4][7][13]

1. Perform stress-and-recovery

experiments to determine if the

trapping is reversible. 2. Use

pulsed I-V measurements to

characterize the time constants

of the trapping effects.[4]

Threshold voltage (Vth) shifts

negative after stress

Hole Trapping: Holes

generated by impact ionization

may be trapped in the gate

region.[7][14][15] This is

common in p-GaN HEMTs

under high forward gate bias.

1. Correlate the Vth shift with

gate current measurements;

an increase in gate current can

indicate hole injection.[7] 2.

Investigate the effect of

temperature, as de-trapping

rates are thermally activated.
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Drain current (Id) decreases,

and On-resistance (Ron)

increases

Hot-Carrier Induced Trapping:

Hot electrons generated during

stress can be trapped,

depleting the 2DEG channel.

[4][5] Surface Pitting: High-

temperature stress can cause

physical damage to the

semiconductor surface.[19][20]

1. Use pulsed I-V

measurements (gate and drain

lag) to probe for trapping

effects.[4][21] 2. For suspected

physical damage, perform

post-stress failure analysis

(e.g., SEM, AFM).

Catastrophic gate failure (short

circuit)

Time-Dependent Dielectric

Breakdown (TDDB): In MIS-

HEMTs, the gate insulator has

broken down.[9][10]

Electromigration/Contact

Degradation: At high

temperatures, metal from the

gate contact may have

migrated, shorting the gate.

1. For TDDB, perform constant

voltage stress tests on multiple

devices to obtain Weibull

statistics and estimate lifetime.

[11] 2. Analyze the failed

device with microscopy to

check for gate metal

deformation or diffusion.

Quantitative Data Summary
The following tables summarize typical degradation behaviors reported in the literature under

different stress conditions.

Table 1: Threshold Voltage (Vth) Shift Under Gate Stress
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Device Type
Stress
Condition

Stress
Duration

Vth Shift
(ΔVth)

Probable
Mechanism

Reference

p-GaN HEMT Vg = 2-6 V 4000 s

Positive,

increases

with Vg

Electron

Trapping
[7]

p-GaN HEMT Vg = 7-9.5 V 4000 s

Positive, but

decreases

with Vg

Competing

Electron &

Hole

Trapping

[7]

p-GaN HEMT
Vg.stress < 2

V (RT)
Step-stress Positive

Electron

Trapping
[13]

p-GaN HEMT
Vg.stress > 4

V (RT)
Step-stress Negative

Hole

Trapping
[13]

Schottky

Gate HEMT

Semi-on state

(Vd=40V)
1000s of sec

Positive (~0.5

V)

Hot-Electron

Trapping
[4]

Table 2: Gate Leakage Current (Ig) Increase Under Reverse Bias Stress
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Device Type
Stress
Method

Critical
Voltage (Vc)

Ig Increase
Factor

Probable
Mechanism

Reference

AlGaN/GaN

HEMT

Step-stress

(Vgs stepped

from -10 to

-50V)

Varies with

step time
> 1000x

Inverse

Piezoelectric

Effect

[1]

Gated TLM

HEMT
Step-stress

-10 V to > -60

V

Up to

10,000x

Inverse

Piezoelectric

Effect

[16]

AlGaN/GaN

HEMT (No

Field Plate)

Step-stress

(Vgs,

Vds=5V)

~ -40 V
Sudden

increase

Inverse

Piezoelectric

Effect

[2]

AlGaN/GaN

HEMT (With

Field Plate)

Step-stress

(Vgs,

Vds=5V)

~ -65 V
Sudden

increase

Inverse

Piezoelectric

Effect

[2]

Experimental Protocols
Protocol 1: Step-Stress Test for Determining Critical Voltage

This protocol is used to identify the critical voltage at which sudden, permanent degradation

(e.g., due to the inverse piezoelectric effect) occurs.

Initial Characterization: Perform a full suite of DC I-V measurements (Id-Vg, Id-Vd, Ig-Vg) on

the fresh device. Ensure characterization sweeps do not themselves cause degradation.[1]

Stress Application:

Set a constant drain voltage (e.g., Vds = 0 V or a low application-relevant voltage).

Apply a reverse gate voltage (Vgs) starting from a safe level (e.g., -5 V).

Hold the stress for a fixed duration (the "step time," e.g., 60 seconds).[1]
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Intermediate Characterization: After each stress step, repeat the full DC I-V characterization

to monitor changes in Vth, Id, Ron, and Ig.

Stepping: Increase the magnitude of the reverse gate voltage by a fixed increment (e.g., 1

V).[1]

Repeat: Repeat steps 2-4 until a predefined failure criterion is met, such as a 100x increase

in gate leakage current.

Analysis: Plot the change in key parameters (e.g., Ig) versus the stress voltage. The voltage

at which a sharp, irreversible increase occurs is the critical voltage.

Protocol 2: Constant Voltage Stress (CVS) Test for Vth Instability

This protocol is used to evaluate time-dependent shifts in threshold voltage due to charge

trapping.

Initial Characterization: Measure the initial Id-Vg transfer curve of the device and extract the

baseline Vth.

Stress Application:

Apply a constant DC gate voltage (Vgs,stress) and drain voltage (Vds,stress). The bias

point should be chosen to target specific mechanisms (e.g., Vds=0V for gate-only stress,

or a semi-on state for hot-carrier stress).

Maintain this stress for a prolonged period, with periodic interruptions for measurement.

Measurement Interruption:

At predefined time intervals (e.g., 1s, 10s, 100s, 1000s), interrupt the stress.

Quickly sweep the Id-Vg curve to measure the new Vth. Minimize measurement time to

avoid recovery effects.

Resumption of Stress: Re-apply the stress conditions immediately after the measurement.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 12 Tech Support

https://mtlsites.mit.edu/users/alamo/pdf/2009/RC%20160%20paper.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1216216?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Analysis: Plot the threshold voltage shift (ΔVth) as a function of stress time. This can reveal

the dynamics of charge trapping.[7]
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Caption: Logical flow from stress conditions to degradation mechanisms and observable

parameter shifts.
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Caption: Experimental workflow for a typical gate step-stress reliability test.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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